molecular formula C11H7F6IO2 B14249318 Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate CAS No. 188711-29-7

Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate

Cat. No.: B14249318
CAS No.: 188711-29-7
M. Wt: 412.07 g/mol
InChI Key: HFGVAUVDEFVFJT-UHFFFAOYSA-N
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Description

Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is a chemical compound with the molecular formula C11H7F6IO2 It is known for its unique structure, which includes six fluorine atoms and an iodine atom attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate typically involves the esterification of 2,2,3,3,4,4-hexafluoro-4-iodobutyric acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for distillation and purification.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of hexafluoro-iodobutyric acid or hexafluoro-iodoketone.

    Reduction: Formation of benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanol.

    Substitution: Formation of benzyl 2,2,3,3,4,4-hexafluoro-4-amino- or 4-thiobutanoate.

Scientific Research Applications

Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,2,3,3,4,4-hexafluoro-4-bromobutanoate
  • Benzyl 2,2,3,3,4,4-hexafluoro-4-chlorobutanoate
  • Benzyl 2,2,3,3,4,4-hexafluoro-4-fluorobutanoate

Uniqueness

Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, and fluorine make it particularly useful in applications requiring heavy atoms, such as imaging and radiopharmaceuticals .

Properties

CAS No.

188711-29-7

Molecular Formula

C11H7F6IO2

Molecular Weight

412.07 g/mol

IUPAC Name

benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate

InChI

InChI=1S/C11H7F6IO2/c12-9(13,10(14,15)11(16,17)18)8(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

HFGVAUVDEFVFJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(C(F)(F)I)(F)F)(F)F

Origin of Product

United States

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